n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide
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Overview
Description
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide: is a compound that features a cyclopropane carboxamide group attached to a pyrazole ring The pyrazole ring is substituted with two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide typically involves the condensation of 3,5-dimethylpyrazole with a suitable cyclopropane derivative. One common method is the reaction of 3,5-dimethylpyrazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds .
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for further investigation .
Industry: In the material science industry, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide.
Cyclopropanecarboxylic Acid: Another precursor used in the synthesis.
N-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: A structurally similar compound with potential biological activity.
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a pyrazole ring, which imparts specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C12H19N3O |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H19N3O/c1-9-8-10(2)15(14-9)7-3-6-13-12(16)11-4-5-11/h8,11H,3-7H2,1-2H3,(H,13,16) |
InChI Key |
CWDLIFHPHHWXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2CC2)C |
Origin of Product |
United States |
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